molecular formula C25H30Sn B14635444 Heptyl(triphenyl)stannane CAS No. 53566-43-1

Heptyl(triphenyl)stannane

Cat. No.: B14635444
CAS No.: 53566-43-1
M. Wt: 449.2 g/mol
InChI Key: OYWBJZSYRDZKGE-UHFFFAOYSA-N
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Description

Heptyl(triphenyl)stannane is an organotin compound featuring a central tin atom bonded to a heptyl group (C₇H₁₅) and three phenyl groups (C₆H₅). For instance, triphenyl[(1,1,1-triphenylstannyl)methyl]stannane ([Ph₃SnCH₂SnPh₃]) exhibits a tetrahedral geometry around the tin centers, with bond angles deviating by up to 7° from ideal tetrahedral symmetry . Such structural features are critical for understanding reactivity and applications in catalysis or material science.

Organotin compounds like this compound are utilized in organic synthesis, polymer stabilization, and as biocides. The heptyl substituent may enhance solubility in non-polar solvents compared to shorter-chain analogs, though this remains speculative without direct data .

Properties

CAS No.

53566-43-1

Molecular Formula

C25H30Sn

Molecular Weight

449.2 g/mol

IUPAC Name

heptyl(triphenyl)stannane

InChI

InChI=1S/C7H15.3C6H5.Sn/c1-3-5-7-6-4-2;3*1-2-4-6-5-3-1;/h1,3-7H2,2H3;3*1-5H;

InChI Key

OYWBJZSYRDZKGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)stannane can be synthesized through the reaction of heptyl bromide with triphenyltin hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

C6H13Br+(C6H5)3SnHC6H13(C6H5)3Sn+HBrC_6H_{13}Br + (C_6H_5)_3SnH \rightarrow C_6H_{13}(C_6H_5)_3Sn + HBr C6​H13​Br+(C6​H5​)3​SnH→C6​H13​(C6​H5​)3​Sn+HBr

The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more robust purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptyl(triphenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

Scientific Research Applications

Heptyl(triphenyl)stannane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds through Stille coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of heptyl(triphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers, facilitating reactions such as nucleophilic substitution and radical formation. The compound’s reactivity is influenced by the electronic and steric effects of the heptyl and triphenyl groups, which can modulate its interaction with molecular targets .

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • Triphenyl[(1,1,1-triphenylstannyl)methyl]stannane ([Ph₃SnCH₂SnPh₃]): Structure: Two tin atoms bridged by a methyl group, each bonded to three phenyl rings. Geometry: Nearly tetrahedral around Sn (max deviation: 7°), with Sn–C bond lengths averaging 2.13–2.17 Å . Crystallography: Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 12.361 Å, b = 17.810 Å, c = 19.135 Å .
  • Tributyl[(methoxymethoxy)methyl]stannane :

    • Structure : Tin bonded to three butyl groups and a methoxymethoxymethyl group.
    • Applications : Acts as a hydroxymethyl anion equivalent in organic synthesis, enabling C–C bond formation .
  • Triphenyltin Chloride (C₁₈H₁₅ClSn) :

    • Structure : Tin bonded to three phenyl groups and one chloride.
    • Properties : Melting point 105–107°C; widely used as a pesticide and biocide .
Table 1: Structural and Physical Properties of Selected Organotin Compounds
Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications
Heptyl(triphenyl)stannane* C₂₅H₃₂Sn ~435.22 Heptyl, Triphenyl Research, potential catalysis
Triphenyl[(1,1,1-triphenylstannyl)methyl]stannane C₃₈H₃₄Sn₂ 745.06 Methyl bridge, Triphenyl Crystal engineering
Tributyl[(methoxymethoxy)methyl]stannane C₁₅H₃₂O₂Sn 347.12 Tributyl, Methoxymethoxymethyl Organic synthesis
Triphenyltin Chloride C₁₈H₁₅ClSn 385.47 Triphenyl, Chloride Pesticide, biocide
(Acetyloxy)triphenylstannane C₂₀H₁₈O₂Sn 409.07 Acetoxy, Triphenyl Fungicide, agricultural use

*Note: Data for this compound inferred from analogous compounds.

Substituent Effects on Properties

  • Alkyl vs. Aryl Substituents :

    • Tributyltin compounds (e.g., Tributyl[(methoxymethoxy)methyl]stannane) exhibit higher lipophilicity than triphenyl analogs, enhancing solubility in organic solvents .
    • Triphenyl groups confer rigidity and thermal stability, as seen in the crystalline structure of [Ph₃SnCH₂SnPh₃] .
  • This implies this compound may exhibit unique phase behavior, though direct data is lacking.

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